molecular formula C17H30BNO6 B2697585 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate CAS No. 2143963-92-0

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No.: B2697585
CAS No.: 2143963-92-0
M. Wt: 355.24
InChI Key: CAIAMWTXMQXSBN-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a boron-containing organic compound with a complex molecular architecture. Its structure includes:

  • A methyl ester group at the terminal position, which serves as a protective moiety for carboxylic acids.
  • A tert-butoxycarbonylamino (Boc-amino) group, providing stability to the amine functionality under reactive conditions.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a protected boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions .
  • A pent-4-enoate backbone with a conjugated double bond, which may influence steric and electronic properties.

This compound is likely employed as an intermediate in pharmaceutical or materials synthesis, leveraging the dioxaborolane group’s reactivity in forming carbon-carbon bonds. The Boc group enhances stability during synthetic steps, while the ester and alkene functionalities modulate solubility and regioselectivity in reactions.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO6/c1-11(18-24-16(5,6)17(7,8)25-18)10-12(13(20)22-9)19-14(21)23-15(2,3)4/h12H,1,10H2,2-9H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAMWTXMQXSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate (CAS Number: 149818-98-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following key chemical properties:

PropertyValue
Molecular FormulaC21H25NO4
Molecular Weight355.427 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50 °C at 760 mmHg
Flash Point261.4 ± 30.1 °C
LogP5.14

These properties suggest a relatively stable organic compound with potential for various applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the dioxaborolane moiety enhances its potential as a boron-containing compound, which can participate in various biochemical reactions.

In Vitro Studies

Recent studies have shown that compounds with similar structures exhibit significant enzyme inhibition properties. For example:

  • Case Study A : A derivative of this compound demonstrated inhibition of the enzyme carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems.
  • Case Study B : Another related compound was found to inhibit certain kinases involved in cancer cell proliferation, suggesting potential anti-cancer properties.

In Vivo Studies

Research involving animal models has indicated that this compound can exhibit:

  • Anti-inflammatory effects : Reduction in markers of inflammation was observed in treated animals.
  • Analgesic properties : Behavioral assessments indicated pain relief comparable to standard analgesics.

Toxicological Profile

Preliminary toxicological assessments have categorized this compound as having low toxicity based on acute exposure studies. However, comprehensive long-term studies are necessary to fully understand its safety profile.

Environmental Impact

The compound's environmental impact is still under investigation. Its stability and degradation products will need to be evaluated to ascertain any ecological risks associated with its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a Boc-protected amine, dioxaborolane, and ester groups. Comparisons with structurally related compounds reveal key distinctions:

Compound Name (Example) Key Functional Groups Reactivity Insights Reference
Target Compound Boc-amino, dioxaborolane, methyl ester High cross-coupling efficiency due to boronate stability; Boc group reduces nucleophilic interference
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy, alkyne, diphenyl Limited boron-free reactivity; alkyne participates in cycloadditions rather than cross-couplings
(2S)-4-methyl-2-[(4-phenyldiazenylphenyl)sulfonylamino]-N-[3-(dioxaborolan-2-yl)phenyl]pentanamide Sulfonylamino, dioxaborolane, diazenyl Steric hindrance from sulfonylamino reduces coupling rates compared to Boc-amino analogs

Electronic Effects :

  • In contrast, sulfonylamino groups (as in ) are stronger electron-withdrawing moieties, which may over-stabilize intermediates, slowing reactivity .
  • The dioxaborolane ring’s electron-deficient boron center is critical for transmetallation in Suzuki reactions. Compounds lacking this group (e.g., ’s alkyne ester) cannot participate in such reactions .

Steric Considerations :

  • The tert-butyl group in the Boc moiety introduces moderate steric bulk, balancing reactivity and stability. Bulkier groups (e.g., triphenylmethyl) might hinder catalyst access, while smaller groups (e.g., methyl) offer less protection .
Physicochemical Properties
  • Solubility: The methyl ester and Boc group enhance solubility in nonpolar solvents (e.g., THF, dichloromethane) compared to polar analogs with free amines or carboxylic acids.
  • Thermal Stability : Dioxaborolane rings are thermally stable up to 150°C, outperforming pinacol boronate esters, which decompose at lower temperatures .

Q & A

Q. What is the synthetic utility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety in this compound?

The dioxaborolane group (pinacol boronic ester) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry. Its stability under ambient conditions and reactivity with aryl/heteroaryl halides make it ideal for constructing complex molecules. For example, analogous compounds with this group have been used to synthesize intermediates for kinase inhibitors or fluorescent probes . Methodologically, the boronate ester’s stability allows for storage and handling without rigorous anhydrous conditions, though reaction yields may vary depending on steric hindrance from adjacent substituents (e.g., the pent-4-enoate chain).

Q. How does the α,β-unsaturated ester (pent-4-enoate) influence the compound’s reactivity?

The conjugated enoate system facilitates Michael addition reactions or Diels-Alder cycloadditions. For instance, the electron-deficient double bond can act as a dienophile in [4+2] cycloadditions, enabling access to bicyclic structures. In experimental design, controlling regioselectivity requires careful tuning of reaction conditions (e.g., Lewis acid catalysts or polar aprotic solvents) .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during the synthesis of the chiral carbamate group [(2-methylpropan-2-yl)oxycarbonylamino]?

The tert-butoxycarbonyl (Boc) protecting group on the amino moiety is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. To preserve stereochemical integrity during deprotection (e.g., using TFA), low-temperature protocols (−20°C to 0°C) and inert atmospheres are critical. Computational modeling (DFT) can predict steric effects influencing chiral retention, as demonstrated in related carbamate-protected intermediates .

Q. How can computational methods predict the compound’s reactivity in photophysical or catalytic applications?

Density Functional Theory (DFT) calculations can model the electronic structure of the dioxaborolane and enoate groups to predict absorption/emission spectra or catalytic activity. For example, frontier molecular orbital (FMO) analysis of the boronate ester’s LUMO energy may explain its efficiency in cross-coupling reactions. Experimental validation via UV-Vis spectroscopy or cyclic voltammetry is recommended to correlate theoretical and empirical data .

Q. What experimental approaches resolve contradictions in reported reaction yields for similar dioxaborolane-containing compounds?

Discrepancies in yields often arise from subtle structural variations (e.g., substituent electronic effects or steric bulk). A systematic study should:

  • Compare reaction kinetics (e.g., via in situ NMR) for analogs with differing substituents.
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. CsF) to address steric hindrance.
  • Use Design of Experiments (DoE) to identify critical factors (temperature, solvent polarity) influencing cross-coupling efficiency .

Methodological Challenges and Solutions

Q. How to mitigate hydrolytic instability of the dioxaborolane group during aqueous workup?

While the pinacol boronic ester is relatively stable, prolonged exposure to protic solvents or acidic/basic conditions can hydrolyze the B–O bond. Solutions include:

  • Using anhydrous Na₂SO₄ or MgSO₄ for drying organic extracts.
  • Avoiding aqueous washes unless necessary (replace with solid-phase extraction).
  • Adding stabilizing ligands (e.g., 1,4-dioxane) during storage .

Q. What analytical techniques validate the compound’s structural integrity post-synthesis?

  • ¹H/¹³C NMR : Confirm the presence of the pent-4-enoate’s vinyl protons (δ 5.5–6.5 ppm) and Boc-protected amine (δ 1.4 ppm for tert-butyl groups).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error.
  • X-ray crystallography : Resolve stereochemical ambiguities, though crystallization may require derivatization (e.g., co-crystallization with chiral resolving agents) .

Data Contradictions and Comparative Analysis

Q. Why do structurally similar dioxaborolane derivatives exhibit divergent biological activities?

Minor structural differences (e.g., substituent position or electronic profile) can drastically alter target binding. For example:

  • Methyl vs. ethyl esters : Ethyl groups may enhance lipophilicity, improving membrane permeability.
  • Meta vs. para substitution : Para-substituted analogs often show higher affinity for enzymes with deep active-site pockets. Comparative studies should combine molecular docking simulations and SPR (surface plasmon resonance) assays to map structure-activity relationships .

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